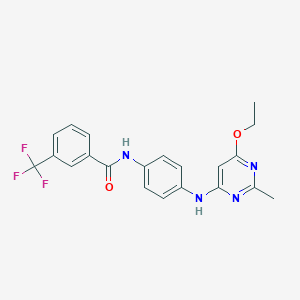

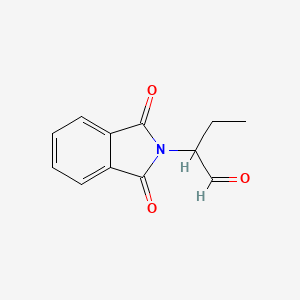

2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-” is a related compound with the molecular formula C11H9NO4 . Another related compound is “2H-Isoindole-2-aceticacid, 1,3-dihydro-a-[(4-nitrophenyl)methyl]-1,3-dioxo-, ethyl ester” with the molecular formula C19H16N2O6 .

Molecular Structure Analysis

The molecular structure of “2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-” is available and can be viewed using specific software . The same applies to "2H-Isoindole-2-aceticacid, 1,3-dihydro-a-[(4-nitrophenyl)methyl]-1,3-dioxo-, ethyl ester" .Physical and Chemical Properties Analysis

For the related compound “2H-Isoindole-2-aceticacid, 1,3-dihydro-a-[(4-nitrophenyl)methyl]-1,3-dioxo-, ethyl ester”, the molecular weight is 368.34000, the density is 1.396g/cm3, and the boiling point is 548ºC at 760mmHg .Scientific Research Applications

Biohydrogenation and Synthons Preparation

Biohydrogenation of unsaturated compounds by Saccharomyces cerevisiae demonstrates the biological transformation of chemically active groups similar to those found in "2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo-". This process has been explored for the stereochemical preparation of bifunctional chiral synthons, showcasing the utility of microbial systems in modifying unsaturated aldehydes and ketones to produce valuable chiral intermediates for pharmaceutical and chemical synthesis (Ferraboschi et al., 1987).

α-Chlorocinnamaldehydes Synthesis

Research on α-chlorocinnamaldehydes synthesis through catalytic olefination of hydrazones derived from aromatic aldehydes introduces a method that could potentially be applied to the functionalization of compounds structurally related to "2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo-". This demonstrates the versatility of aldehydes in synthetic organic chemistry, particularly in the construction of complex molecular structures with specific stereochemical configurations (Nenajdenko et al., 2004).

Acetals Synthesis from Aldehydes and Ketones

A simple and versatile method for the synthesis of acetals from aldehydes and ketones, using bismuth triflate, highlights a catalytic approach that might be relevant for modifying or synthesizing compounds with similarities to "2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo-". This method points to the broader applicability of transition metal catalysis in facilitating the formation of protective groups or intermediates in synthetic pathways (Leonard et al., 2002).

Antiinflammatory Activity of Indole Derivatives

The synthesis and antiinflammatory activity of 3-benzyl-2-indole-carboxylic acid derivatives, including reactions and modifications of aldehyde groups, suggest potential pharmacological applications of structurally complex aldehydes. While not directly related to "2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo-", the methodologies and biological activities observed in these compounds underscore the significance of aldehyde chemistry in drug discovery and development (Kogan et al., 1976).

Role in Secondary Organic Aerosol Formation

Aldehydes, including α, β-unsaturated aldehydes, play a crucial role in the formation of secondary organic aerosols in the atmosphere, indicating the environmental and atmospheric chemistry relevance of compounds with aldehyde functional groups. This research sheds light on the complex interactions between organic compounds and atmospheric conditions, potentially relevant to understanding the environmental impact of similar compounds (Chan et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo- are currently under investigation. The compound is part of the 2H-Isoindole family, which has been found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity .

Mode of Action

It is known that isoindole derivatives are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular diels-alder (da) reactions .

Biochemical Pathways

The isoindole structure can be found in natural products and bioactive compounds, suggesting that it may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. Given the broad range of activities associated with isoindole derivatives, it is likely that the compound may have multiple effects at the molecular and cellular level .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)butanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWJZDDUYSTIQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)N1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2745322.png)

![N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2745328.png)

![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B2745329.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B2745334.png)

![2-Amino-6-methyl-4-(3-thienyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2745338.png)

![3-methoxy-N-methyl-N-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2745339.png)

![N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2745340.png)